6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Overview
Description
“6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” is a chemical compound. It is a derivative of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, which has a CAS Number of 154714-19-9 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds, such as “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one”, has been described in the literature . The synthesis involves the reaction of salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .Molecular Structure Analysis
The molecular structure of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” (a similar compound) has been reported . The InChI Code is 1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, salicylic acid can be converted to benzo[d][1,3]dioxin-4-ones using dichloromethane as the methylene donor . Other catalysts such as Cu(OAc)2 and morpholine have also been used in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” (a similar compound) include a molecular weight of 194.19 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Ligands and Complex Molecules
Preparation of New Phenol-Based Acyclic Ligands :A study by Ghaffarinia and Golchoubian (2005) describes the preparation of compartmental ligands starting from 4-chlorophenol, which was converted into a compound closely related to 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. These ligands are significant for their dual set of coordination sites, useful in synthesizing complex molecules for various applications, including catalysis and material science Ghaffarinia & Golchoubian, 2005.
Organic Synthesis and Potential Anticancer Leads
Facile Syntheses of Derivatives for Organic Chemistry :Katritzky et al. (2005) explored the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones, demonstrating the compound's utility in creating a variety of derivatives under mild conditions. This research underscores the compound's role in facilitating organic synthesis processes Katritzky et al., 2005.
Molecular Modeling Studies for Anticancer Drugs :Research by Santana et al. (2020) focused on the chemical shift assignment and molecular modeling studies of chromene derivatives, including structures closely related to 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. These compounds show potential as DNA intercalators, suggesting their utility as leads in developing new anticancer drugs Santana et al., 2020.
Innovative Material Development
Photoinduced Crosslinking of Polymers :A study by Kumbaraci et al. (2007) demonstrated the use of polymers containing pendant hydroxyl groups for photoinduced crosslinking in the presence of benzodioxinone derivatives. This innovation highlights the compound's application in material science, particularly in developing new materials with specific properties through photochemical processes Kumbaraci, Talinli, & Yagcı, 2007.
Safety and Hazards
The safety information for “5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .
Mechanism of Action
Target of Action
The primary targets of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one . These factors could include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
6-chloro-5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-10(2)14-6-4-3-5(11)8(12)7(6)9(13)15-10/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWQSRKHSRBXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C(=C(C=C2)Cl)O)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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